molecular formula C15H20O6 B1325785 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid CAS No. 951891-85-3

6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid

Cat. No. B1325785
M. Wt: 296.31 g/mol
InChI Key: KEVFWATXFXVPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4,5-Trimethoxyphenylacetic acid” is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions . It has a molecular formula of C11H14O5 .


Synthesis Analysis

There are studies on the synthesis of related compounds. For instance, a study discussed the design, synthesis, and evaluation of 3,4,5-trimethoxyphenyl-based derivatives as dual EGFR/HDAC hybrid inhibitors . Another study discussed the design and synthesis of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents .


Molecular Structure Analysis

The molecular structure of “3,4,5-Trimethoxyphenylacetic acid” has a molecular weight of 226.2259 . It’s also related to “3-(3,4,5-Trimethoxyphenyl)propionic acid” which has a molecular weight of 240.25 .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds such as “3,4,5-Trimethoxyphenylacetic acid” are used in the preparation of 3-phenylcoumarins as antidepressant agents .


Physical And Chemical Properties Analysis

“3,4,5-Trimethoxyphenylacetic acid” has a melting point of 117-120 °C, a boiling point of 327.83°C (rough estimate), and a density of 1.2668 (rough estimate). It is soluble in chloroform and methanol .

Scientific Research Applications

Reactivity and Stability

Unusual Stabilities and Reactivities of Carbenium Salts Compounds with 2,4,6-Trimethoxyphenyl structures, such as tris(2,4,6-trimethoxyphenyl)methanol and bis(2,4,6-trimethoxyphenyl)methanol, demonstrate unique stability and reactivity patterns when interacting with acids like perchloric acid. The resultant carbenium salts exhibit considerable inertness even under conditions that typically promote reactions, indicating a remarkable stability of the formed structure (Wada et al., 1997).

Synthesis and Interconversion

Synthesis and Interconversion of Aroyl-oxohexanoic Acids and Aryl-furanpropionic Acids The synthesis of 6-aroyl-4-oxohexanoic acids involved acid-catalyzed solvolysis, showing equilibrium in certain cases and offering insights into the reaction mechanism and product formation. This study highlights the interplay between structural variations and the reaction pathway in the synthesis of these compounds (Short & Rockwood, 1969).

Mass Spectrometry and Fragmentation

Mass Spectrometric Characterization and Fragmentation Mechanisms The study on monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid unveils their fragmentation behavior under collision-induced dissociation. The research provides a detailed analysis of the fragmentation pathways, backed by both experimental and theoretical (DFT calculations) insights, contributing to a deeper understanding of the behavior of these compounds in mass spectrometry (Kanawati et al., 2007).

Safety And Hazards

The safety data sheet for “3-(3,4,5-Trimethoxyphenyl)propionic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds have been studied for their potential use in the treatment of various conditions. For example, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared for their potential anticancer activity .

properties

IUPAC Name

6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-19-12-8-10(9-13(20-2)15(12)21-3)11(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVFWATXFXVPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid

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